Home > Products > Screening Compounds P90409 > Recainam hydrochloride
Recainam hydrochloride - 74752-07-1

Recainam hydrochloride

Catalog Number: EVT-1555826
CAS Number: 74752-07-1
Molecular Formula: C15H26ClN3O
Molecular Weight: 299.84 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Recainam hydrochloride is synthesized from various precursors in laboratory settings. It belongs to the class of compounds known as local anesthetics, which are widely used to induce loss of sensation in specific areas of the body without affecting consciousness. Its classification under local anesthetics places it alongside other well-known agents such as lidocaine and bupivacaine.

Synthesis Analysis

Methods and Technical Details

The synthesis of Recainam hydrochloride involves several steps that typically include the formation of the core structure followed by the introduction of the hydrochloride salt. Common methods for synthesizing Recainam include:

  1. Amination Reactions: The initial step often involves the reaction of an appropriate aromatic compound with an amine to form an amine derivative.
  2. Hydrochloride Formation: This is achieved by reacting the base form of Recainam with hydrochloric acid, resulting in the hydrochloride salt, which enhances its solubility and stability.

The detailed synthetic route may vary based on the specific starting materials and desired purity levels, but generally adheres to standard organic synthesis protocols involving careful control of reaction conditions such as temperature and pH.

Molecular Structure Analysis

Structure and Data

Recainam hydrochloride has a molecular formula of C11H16ClNC_{11}H_{16}ClN and a molecular weight of approximately 215.70 g/mol. The structure can be represented as follows:

  • Core Structure: The compound features an aromatic ring connected to an aliphatic chain that includes an amine group.
  • Chirality: Recainam possesses chiral centers, leading to potential stereoisomers, which may exhibit different pharmacological properties.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement.

Chemical Reactions Analysis

Reactions and Technical Details

Recainam hydrochloride can participate in various chemical reactions typical for amines and aromatic compounds:

  1. Acylation Reactions: Reacting with acyl chlorides can yield amides, which may be useful for modifying its anesthetic properties.
  2. Alkylation Reactions: The amine group can undergo alkylation with haloalkanes to produce more complex derivatives that may enhance its efficacy or alter its pharmacokinetics.

These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields.

Mechanism of Action

Process and Data

The primary mechanism by which Recainam hydrochloride exerts its effects is through the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions during depolarization, effectively inhibiting action potential generation and propagation along nerves.

  • Binding Site: Recainam binds preferentially to the inactive state of the sodium channel, stabilizing this conformation and prolonging its blocking effect.
  • Clinical Implications: This mechanism allows for effective local anesthesia, reducing pain sensation in targeted areas during surgical procedures.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Recainam hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride moiety, which enhances its bioavailability.
  • Melting Point: The melting point ranges between 200°C - 210°C, indicating thermal stability suitable for storage.

Other relevant data includes its pKa value, which informs about its ionization state at physiological pH, influencing absorption and distribution in biological systems.

Applications

Scientific Uses

Recainam hydrochloride finds applications primarily in medical fields:

  • Local Anesthesia: Used extensively in dental procedures and minor surgeries where localized pain control is required.
  • Research Applications: Investigated for potential uses in neuropathic pain management due to its sodium channel blocking properties.
  • Pharmaceutical Development: Serves as a model compound for developing new local anesthetics with improved safety profiles or efficacy.
Introduction to Recainam Hydrochloride

Historical Development and Discovery

Recainam hydrochloride (development code: Wy-42,362) was synthesized and characterized by Wyeth-Ayerst Research in the early 1980s as part of efforts to discover novel antiarrhythmic agents with improved efficacy profiles. Preclinical studies in 1983 demonstrated its ability to suppress experimentally induced arrhythmias in animal models through selective sodium channel blockade [7]. The first human trials commenced in 1986, with intravenous recainam showing 99.7% median reduction in ventricular premature complexes (VPCs) and 100% suppression of repetitive beats in patients with complex ventricular arrhythmias [2]. Subsequent clinical studies in 1987 established oral efficacy, with doses of 1,500 mg/day achieving 79% median VPC reduction and 98% suppression of repetitive beats in drug-resistant patients [3]. Despite promising clinical results across multiple Phase II trials, recainam failed to progress to Phase III development by the early 1990s, likely due to the evolving regulatory landscape following the Cardiac Arrhythmia Suppression Trial (CAST) findings.

Table 1: Key Developmental Milestones for Recainam HydrochlorideYearMilestoneReference
1983Preclinical electrophysiological characterization [7]
1986First clinical trial (intravenous) demonstrating antiarrhythmic efficacy [2]
1987Oral efficacy established in dose-ranging study [3] [5]
1989Pharmacokinetic profiling in resistant arrhythmia patients [9]
1990Comprehensive metabolic studies across species [1]

Classification Within Antiarrhythmic Agents

Recainam hydrochloride is classified as a class I antiarrhythmic agent according to the Vaughan-Williams system, specifically exhibiting properties spanning Ia, Ib, and Ic subclasses. Its primary mechanism involves dose-dependent and frequency-dependent blockade of cardiac voltage-gated sodium channels (SCN5A and other isoforms), reducing the maximum upstroke velocity (V~max~) of phase 0 depolarization without significantly altering action potential duration (APD) in Purkinje fibers [4] [10]. Unlike classic Ia agents (e.g., quinidine), recainam shortens APD at concentrations ≥10 μM, while its use-dependent blockade kinetics (τ~recovery~ ≈ 5.6 seconds at -80 mV) resemble Ib agents like lidocaine but with slower onset kinetics comparable to procainamide (Ia) [10]. This unique electrophysiological profile—termed "class Ic" due to potent V~max~ suppression (63% at 30 μg/mL) and minimal APD prolongation—enables significant conduction slowing (QRS widening by 24% clinically) without triggering torsadogenic effects [2] [3] [4]. Recainam’s sodium channel affinity is enhanced at depolarized membrane potentials and faster heart rates, making it particularly effective in tachyarrhythmias [10].

Table 2: Electrophysiological Properties of Recainam Hydrochloride in Cardiac TissuesParameterEffectExperimental Conditions
V~max~ reductionConcentration-dependent (30-63% at 10-30 μg/mL)Canine Purkinje fibers, pacing at 1 Hz [4] [10]
Use dependenceModerate (slower onset than lidocaine)Cycle lengths 300–2000 ms [10]
Action potential durationShortened (no prolongation)Concentrations ≤100 μM [4]
Membrane responsivenessReducedVoltage-clamp studies [10]
Sodium channel blockade kineticsτ~recovery~ = 5.6 ± 0.8 secHolding potential -80 mV [10]

Scope of Research and Clinical Relevance

Research on recainam hydrochloride spans cellular electrophysiology, interspecies metabolism, and clinical antiarrhythmic efficacy, primarily targeting ventricular arrhythmias. Cellular studies confirmed its unique mixed-class sodium channel blockade without potassium channel effects, distinguishing it from contemporary agents [4] [10]. Comparative metabolic investigations revealed species-specific differences: humans excreted 84% of urinary recainam unchanged, whereas rodents and primates exhibited extensive metabolism to m-hydroxyrecainam, p-hydroxyrecainam, desisopropylrecainam, and dimethylphenylaminocarboxylamino propionic acid [1]. This low metabolic rate in humans (16% metabolized) suggested reduced potential for active metabolite interactions or polymorphic metabolism issues [1]. Clinically, recainam demonstrated efficacy in drug-resistant ventricular arrhythmias, with 73% of patients responding to 1,500 mg/day (mean plasma concentration: 1.83 μg/mL) and sustaining >90% VPC suppression during maintenance therapy [3] [9]. Its pharmacokinetic profile featured a 9.4-hour half-life, 62% renal excretion of unchanged drug, and oral bioavailability supporting 8-hour dosing [9]. Ongoing research interest persists due to its novel electrophysiological profile and potential advantages in specific arrhythmic substrates unresponsive to conventional class I agents.

Table 3: Key Research Domains and Findings for Recainam HydrochlorideResearch DomainKey FindingSignificance
Cellular electrophysiologyMixed-class I properties (V~max~ blockade + APD shortening)Novel mechanism distinct from Ia/Ib/Ic subclasses [4] [10]
Interspecies metabolismHumans: 84% urinary excretion as unchanged drug vs. <7% in rodentsPredictable human pharmacokinetics with low metabolic variability [1]
Clinical antiarrhythmic efficacy99.7% median VPC reduction in drug-resistant patientsHigh efficacy in treatment-resistant ventricular arrhythmias [2] [3]
PharmacokineticsHalf-life 9.4 ± 4.1 hrs; 62% renal excretionSuitable for 8-hour oral dosing [9]

Metabolic and Excretion Pathways

Recainam hydrochloride undergoes minimal hepatic metabolism in humans, with 84% of an administered dose excreted unchanged in urine. The remaining fraction converts to minor metabolites: desisopropylrecainam and p-hydroxyrecainam, primarily via cytochrome P450-mediated pathways [1]. In contrast, preclinical species exhibit extensive metabolism: rodents produce m-hydroxyrecainam and p-hydroxyrecainam (non-conjugated), while dogs and rhesus monkeys primarily generate desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid, often glucuronidated [1]. This metabolic disparity—attributed to presystemic biotransformation differences—positions humans as the least metabolically active species, reducing concerns about pharmacologically active metabolites or interindividual variability due to metabolic polymorphisms. Renal clearance accounts for 62% of total oral clearance in humans, with nonrenal pathways explaining 66% of clearance variability, suggesting possible tubular secretion or pH-dependent reabsorption [9].

Clinical Research Findings

Properties

CAS Number

74752-07-1

Product Name

Recainam hydrochloride

IUPAC Name

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;hydrochloride

Molecular Formula

C15H26ClN3O

Molecular Weight

299.84 g/mol

InChI

InChI=1S/C15H25N3O.ClH/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);1H

InChI Key

AICVYMBHECMYRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C.Cl

Synonyms

N-(2,6-dimethylphenyl)-N'-(3-(1-methylethylamino)propyl)urea
recainam
recainam hydrochloride
recainam tosylate
Wy 42362
Wy-42,362
Wy-42362

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.